molecular formula C6H14ClO3P B083391 Diethyl (2-chloroethyl)phosphonate CAS No. 10419-79-1

Diethyl (2-chloroethyl)phosphonate

Cat. No. B083391
CAS RN: 10419-79-1
M. Wt: 200.6 g/mol
InChI Key: GMDLEOVIACJWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (2-chloroethyl)phosphonate is a chemical compound with the molecular formula C6H14ClO3P . It is a clear colorless liquid .


Synthesis Analysis

The synthesis of Diethyl (2-chloroethyl)phosphonate and similar phosphonates has been a subject of research. One method involves the chemoselective activation of diethyl phosphonates . Another method involves the hydrolysis of P-esters .


Molecular Structure Analysis

The molecular structure of Diethyl (2-chloroethyl)phosphonate consists of a phosphonate group attached to a 2-chloroethyl group and two ethyl groups . The molecular weight is 200.60 .


Physical And Chemical Properties Analysis

Diethyl (2-chloroethyl)phosphonate has a boiling point of 92-94 °C (4 mmHg), a density of 1.15 g/mL at 25 °C, and a refractive index of 1.439-1.442 .

Scientific Research Applications

Seed Germination Studies

Ethephon, a form of Diethyl (2-chloroethyl)phosphonate, is often used as a form of liquid ethylene in studies of seed germination . It is used to understand if ethylene evolved from ethephon in the seed is sufficient to elicit the desired response and/or if ethephon has a regulatory action that alone accounts for the response .

Plant Growth Regulation

The plant growth activity of ethephon has been attributed primarily to its ability to release ethylene to plant tissues . Ethrel formulations provide a convenient way to apply ethylene without the need of gas-confining chambers .

Fruit Ripening

The application of ethephon to `Mission’ fig fruits (Ficus carica L.) during late period II of their development stimulated ripening and change in color from green to bluish black within 8 days . This shows the potential of Diethyl (2-chloroethyl)phosphonate in the field of agriculture, particularly in the ripening of fruits .

Pigment Changes in Fruits

Ethephon treatment on fig fruits resulted in rapid decrease in chlorophylls a and b, and other pigments like β-carotene, lutein, violaxanthin, and neoxanthin . This indicates that Diethyl (2-chloroethyl)phosphonate can be used in studies related to pigment changes in fruits .

Anthocyanin Production

Ethephon promoted the rate of anthocyanin accumulation in fig fruits . Although it did not increase the total amount of pigment synthesized in treated fruits, it did stimulate an increase in growth and completely inhibited anthocyanin production in the skin .

Chemical Synthesis

Diethyl (2-chloroethyl)phosphonate can also be used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

properties

IUPAC Name

1-chloro-2-diethoxyphosphorylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDLEOVIACJWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146335
Record name Phosphonic acid, (2-chloroethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (2-chloroethyl)phosphonate

CAS RN

10419-79-1
Record name Diethyl P-(2-chloroethyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10419-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (2-chloroethyl)phosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010419791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl (2-chloroethyl)phosphonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonic acid, (2-chloroethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (2-chloroethyl)phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL (2-CHLOROETHYL)PHOSPHONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JX3P2CQ8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl (2-chloroethyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl (2-chloroethyl)phosphonate
Reactant of Route 3
Reactant of Route 3
Diethyl (2-chloroethyl)phosphonate
Reactant of Route 4
Reactant of Route 4
Diethyl (2-chloroethyl)phosphonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Diethyl (2-chloroethyl)phosphonate
Reactant of Route 6
Reactant of Route 6
Diethyl (2-chloroethyl)phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.